4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline
Overview
Description
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, cationic benzimidazolium iodide salts are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . Another example is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to an aniline group. The benzimidazole ring is substituted with two methyl groups, and the aniline group is substituted with two dimethylamino groups .Chemical Reactions Analysis
When brought onto a Au (111) surface, the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 105-110 °C . It shows conductivity of 2 × 10 −3 S/cm as a dopant .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research demonstrates the synthesis of novel benzimidazole derivatives with significant antimicrobial activities. For instance, novel 2-(5-indolyl)-1H-benzimidazole derivatives were synthesized using a methodology that includes reactions like Sonogashira coupling, followed by iodocyclization to afford structurally diversified heterocyclic compounds. These compounds showed promising antimicrobial activity (Soodamani, Patel, Nayakanti, & Josyula, 2015).
Catalysis and Polymerization
Benzimidazole derivatives have been utilized as catalysts in polymerization reactions. For instance, (benzimidazolylmethyl)amine complexes with ZnII and CuII carboxylates have been shown to catalyze the ring-opening polymerization of ϵ-caprolactone efficiently. The reaction kinetics and the structural analysis of these complexes suggest a coordination–insertion pathway for the polymerization (Attandoh, Ojwach, & Munro, 2014).
Interaction with DNA and Fluorescent Probing
Some benzimidazole derivatives have been explored for their interaction with DNA and potential applications in fluorescent probing. For example, a novel cyano substituted benzimidazole derivative was synthesized and its interaction with ct-DNA investigated through various spectroscopic techniques. This study revealed significant insights into the binding mode and potential applications in molecular biology (Hranjec, Pavlović, & Karminski-Zamola, 2007).
Anticancer Activity
Additionally, benzimidazole derivatives have been synthesized and characterized for their anticancer activities. New Platinum complexes with benzimidazole-based ligands demonstrated cytotoxic activities against various cell lines, suggesting the potential for therapeutic applications in cancer treatment (Doğan et al., 2021).
Organic Magnetic Materials
Research into benzimidazole-based organic magnetic materials has highlighted the role of hydrogen bonds in influencing the magnetic properties of these compounds. The synthesis and characterization of nitroxide radicals incorporating benzimidazole demonstrated their potential in creating organic materials with specific magnetic properties (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).
Safety And Hazards
Future Directions
The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar . A structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g., molecular gears .
properties
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIMLCQTGCWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353935 | |
Record name | GNF-Pf-4385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline | |
CAS RN |
302818-73-1 | |
Record name | GNF-Pf-4385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302818-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.